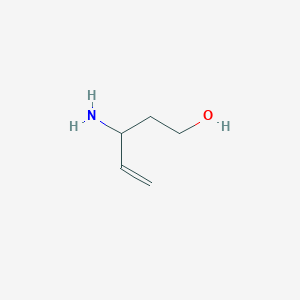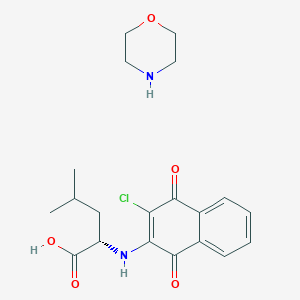
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as LCMD and is synthesized through a specific method that involves the reaction of L-leucine with a morpholine derivative. LCMD has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
LCMD exerts its biological effects through a specific mechanism of action. The compound has been shown to interact with specific cellular targets, including enzymes and receptors, to modulate various cellular processes. LCMD has been shown to activate specific signaling pathways, leading to the regulation of gene expression and protein synthesis. The mechanism of action of LCMD is complex and requires further investigation to fully understand its biological effects.
Biochemical and Physiological Effects
LCMD has been shown to have various biochemical and physiological effects. The compound has been shown to modulate the activity of specific enzymes, leading to the inhibition or activation of specific cellular processes. LCMD has also been shown to regulate gene expression and protein synthesis, leading to changes in cellular behavior. The physiological effects of LCMD include anti-inflammatory, anti-cancer, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
LCMD has several advantages and limitations for lab experiments. The compound is highly stable and can be easily synthesized, making it a suitable compound for scientific research. LCMD is also highly specific and can be used to target specific cellular processes. However, LCMD has limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when using LCMD in lab experiments.
Future Directions
The potential applications of LCMD in scientific research are vast, and several future directions can be explored. These include further investigation of the compound's mechanism of action, the development of new synthetic methods to improve the yield and purity of the compound, and the exploration of its potential applications in drug discovery and protein synthesis. The potential applications of LCMD in various fields, including medicine, biotechnology, and agriculture, also warrant further investigation.
Conclusion
LCMD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. LCMD has several advantages and limitations for lab experiments, and several future directions can be explored to further understand the compound's potential applications. Overall, LCMD is a promising compound that has the potential to contribute to various scientific fields.
Synthesis Methods
The synthesis of LCMD involves the reaction of L-leucine with a morpholine derivative in the presence of a suitable solvent. The reaction is typically carried out under specific conditions, including temperature, pressure, and reaction time, to yield a high-quality product. The synthesis of LCMD has been optimized to produce a pure and stable compound suitable for scientific research applications.
Scientific Research Applications
LCMD has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. LCMD has been used in various research applications, including drug discovery, protein synthesis, and gene expression studies.
properties
CAS RN |
180179-68-4 |
|---|---|
Product Name |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
Molecular Formula |
C20H25ClN2O5 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine |
InChI |
InChI=1S/C16H16ClNO4.C4H9NO/c1-8(2)7-11(16(21)22)18-13-12(17)14(19)9-5-3-4-6-10(9)15(13)20;1-3-6-4-2-5-1/h3-6,8,11,18H,7H2,1-2H3,(H,21,22);5H,1-4H2/t11-;/m0./s1 |
InChI Key |
VDQNPWJSIMJKCE-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
SMILES |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
Other CAS RN |
180179-68-4 |
synonyms |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
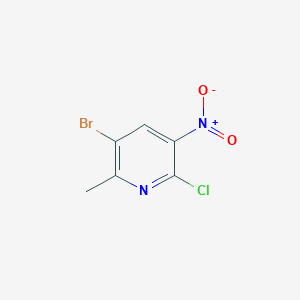
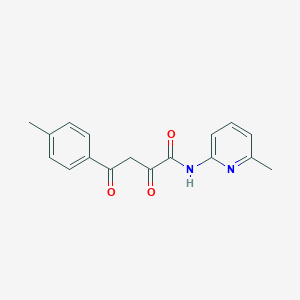
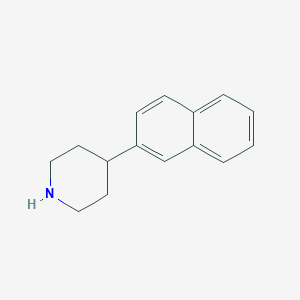
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
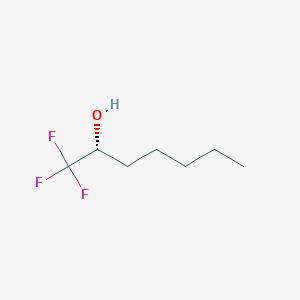



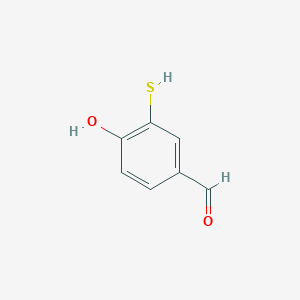
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)

